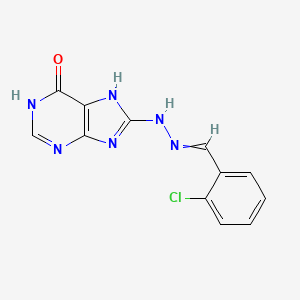
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone, also known as CBAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAH is a hydrazone derivative of 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-yl, which are both important intermediates in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in various tissues, including the liver, kidney, and brain. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to enhance the immune response and reduce bacterial growth in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives at the molecular level. Additionally, the use of this compound as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Finally, the potential use of this compound as a therapeutic agent for the treatment of inflammatory and metabolic diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-ylhydrazine. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure this compound.
Applications De Recherche Scientifique
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been found to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O/c13-8-4-2-1-3-7(8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUACOIYCSNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(N2)C(=O)NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)

![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)